4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structural features, which include multiple alkyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amine formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with analgesic and anti-inflammatory properties.
3,5-dimethylpyrazole: Another pyrazole derivative used as a corrosion inhibitor and in agriculture.
4-methylpyrazole: Known for its use as an antidote for methanol and ethylene glycol poisoning.
Uniqueness
4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)6-12-11-10(5)7-14(13-11)9(3)4/h7-9H,6H2,1-5H3,(H,12,13) |
InChI Key |
QYVVFSJNOGACOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC(C)C)C(C)C |
Origin of Product |
United States |
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